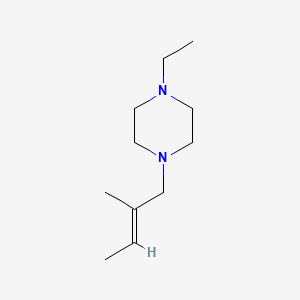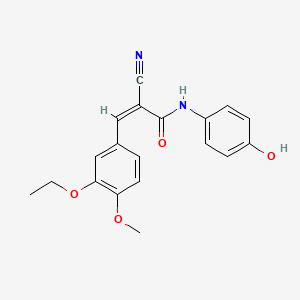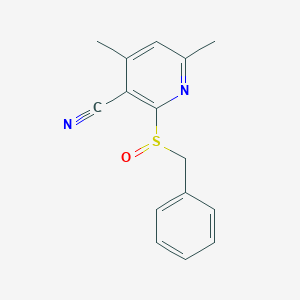
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine is not fully understood, but several studies have suggested that it exerts its biological activities by targeting specific molecular pathways. For instance, Gao et al. (2018) reported that the compound induced apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. In addition, it inhibited the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has been shown to exhibit various biochemical and physiological effects in different biological systems. For instance, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter (Jiang et al., 2017). In addition, it reduced the levels of reactive oxygen species (ROS) and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells exposed to oxidative stress (Liu et al., 2017). Furthermore, it exhibited vasodilatory activity by relaxing the smooth muscles of blood vessels (Yang et al., 2017).
実験室実験の利点と制限
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using simple and readily available starting materials. In addition, it exhibits potent biological activities at low concentrations, making it a suitable candidate for further studies. However, one of the limitations is that it has poor solubility in water, which may affect its bioavailability and limit its use in certain applications. Furthermore, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has several potential future directions for research. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. In addition, it can be used as a starting material for the synthesis of new derivatives with improved biological activities and physicochemical properties. Furthermore, it can be explored for its potential applications in agriculture and materials science, such as the development of new pesticides and functional materials.
合成法
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine can be synthesized using different methods. One of the commonly used methods is the reaction of 3-bromobenzylamine with 1-methyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA) (Gao et al., 2018). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The product is obtained by filtration and purification using column chromatography or recrystallization.
科学的研究の応用
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. For instance, Gao et al. (2018) reported that the compound inhibited the proliferation of human breast cancer cells by inducing apoptosis and cell cycle arrest. In addition, it exhibited potent anti-inflammatory activity by suppressing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) (Liu et al., 2017). Furthermore, it showed antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (Jiang et al., 2017).
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-methylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3/c1-19-10-18-14-8-13(5-6-15(14)19)17-9-11-3-2-4-12(16)7-11/h2-8,10,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYAXJFERZYKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)


![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)

![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)

![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)
![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
